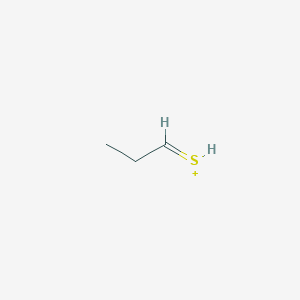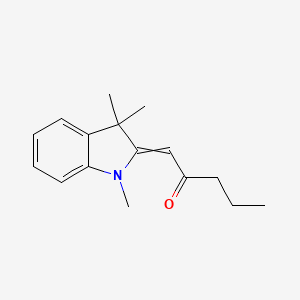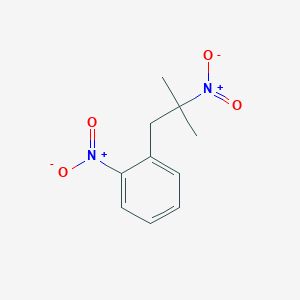
butyl N'-aminocarbamimidothioate;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N’-aminocarbamimidothioate;hydrobromide is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl N’-aminocarbamimidothioate;hydrobromide typically involves the reaction of butylamine with a suitable carbamoyl chloride or isocyanate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of butyl N’-aminocarbamimidothioate;hydrobromide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl N’-aminocarbamimidothioate;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Butyl N’-aminocarbamimidothioate;hydrobromide has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of butyl N’-aminocarbamimidothioate;hydrobromide involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, preventing the normal substrate from binding and thereby inhibiting its activity. This can lead to various physiological effects depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(4-bromobutyl)carbamate: This compound is similar in structure and is used in similar applications.
tert-Butyl carbamates: These compounds are widely used as protecting groups for amines in organic synthesis.
Uniqueness
Butyl N’-aminocarbamimidothioate;hydrobromide is unique due to its specific structure, which allows for selective binding to certain enzymes and receptors. This makes it a valuable tool in scientific research and industrial applications .
Propiedades
Número CAS |
63332-89-8 |
|---|---|
Fórmula molecular |
C5H14BrN3S |
Peso molecular |
228.16 g/mol |
Nombre IUPAC |
butyl N'-aminocarbamimidothioate;hydrobromide |
InChI |
InChI=1S/C5H13N3S.BrH/c1-2-3-4-9-5(6)8-7;/h2-4,7H2,1H3,(H2,6,8);1H |
Clave InChI |
MCWKXYQBUPGJAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=NN)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)

![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)



![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)





![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
